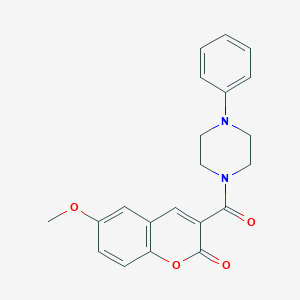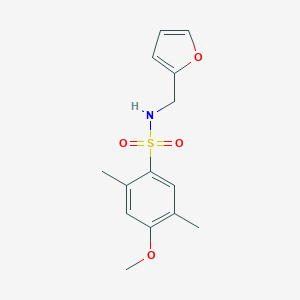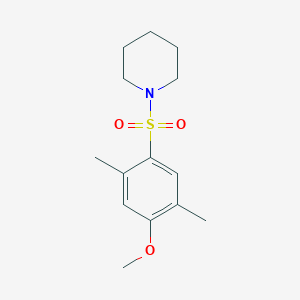
N-(4-bromophenyl)pyrrolidine-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)pyrrolidine-1-sulfonamide, also known as Br-PPS, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. Br-PPS is a sulfonamide derivative of pyrrolidine and has a molecular formula of C11H13BrN2O2S. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of N-(4-bromophenyl)pyrrolidine-1-sulfonamide is not fully understood, but studies have shown that the compound inhibits the activity of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes. N-(4-bromophenyl)pyrrolidine-1-sulfonamide has been shown to bind to the active site of CA, preventing the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate. This inhibition of CA activity leads to a decrease in the intracellular pH, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(4-bromophenyl)pyrrolidine-1-sulfonamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-bromophenyl)pyrrolidine-1-sulfonamide has also been shown to inhibit the replication of viruses such as influenza A and dengue virus. In vivo studies have shown that N-(4-bromophenyl)pyrrolidine-1-sulfonamide can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been shown to exhibit anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
N-(4-bromophenyl)pyrrolidine-1-sulfonamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. The compound can be easily synthesized using different methods, and its stability allows for long-term storage. N-(4-bromophenyl)pyrrolidine-1-sulfonamide is also soluble in various solvents, making it suitable for different experimental conditions. However, N-(4-bromophenyl)pyrrolidine-1-sulfonamide has some limitations, including its potential toxicity and lack of selectivity. The compound has been shown to exhibit cytotoxicity in some cell lines, and its lack of selectivity can lead to off-target effects.
未来方向
N-(4-bromophenyl)pyrrolidine-1-sulfonamide has several potential future directions, including its application in drug discovery and materials science. The compound can be further studied for its potential therapeutic use in various diseases, including cancer, viral infections, and neurodegenerative diseases. N-(4-bromophenyl)pyrrolidine-1-sulfonamide can also be used as a building block for the synthesis of new MOFs and COFs with potential applications in gas storage, catalysis, and sensing. Further studies can also be conducted to improve the selectivity of N-(4-bromophenyl)pyrrolidine-1-sulfonamide and reduce its potential toxicity.
合成方法
N-(4-bromophenyl)pyrrolidine-1-sulfonamide can be synthesized using different methods, including the reaction of 4-bromobenzaldehyde with pyrrolidine-1-sulfonamide in the presence of a base catalyst. Another method involves the reaction of 4-bromobenzaldehyde with pyrrolidine-1-sulfonyl chloride in the presence of a base catalyst. The resulting compound is then treated with ammonia to give N-(4-bromophenyl)pyrrolidine-1-sulfonamide. The synthesis of N-(4-bromophenyl)pyrrolidine-1-sulfonamide has also been achieved using microwave irradiation, which provides a faster reaction rate and higher yield.
科学研究应用
N-(4-bromophenyl)pyrrolidine-1-sulfonamide has been studied for its potential application in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(4-bromophenyl)pyrrolidine-1-sulfonamide has been shown to exhibit anticancer, antiviral, and antiparasitic activities. The compound has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, N-(4-bromophenyl)pyrrolidine-1-sulfonamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In analytical chemistry, N-(4-bromophenyl)pyrrolidine-1-sulfonamide has been used as a fluorescent probe for the detection of metal ions.
属性
产品名称 |
N-(4-bromophenyl)pyrrolidine-1-sulfonamide |
|---|---|
分子式 |
C10H13BrN2O2S |
分子量 |
305.19 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)pyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C10H13BrN2O2S/c11-9-3-5-10(6-4-9)12-16(14,15)13-7-1-2-8-13/h3-6,12H,1-2,7-8H2 |
InChI 键 |
FGYAKEJUBUUPOH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
规范 SMILES |
C1CCN(C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






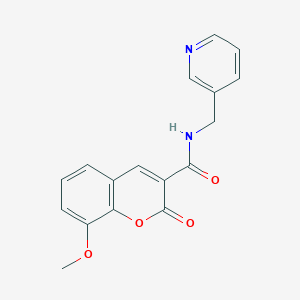
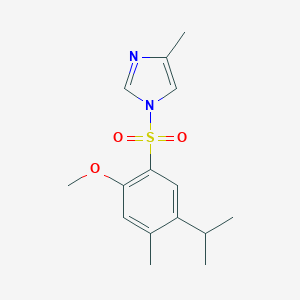
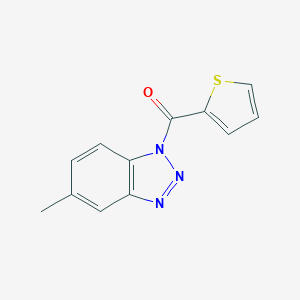
![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)

![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)
![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)

